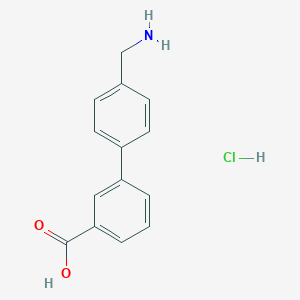

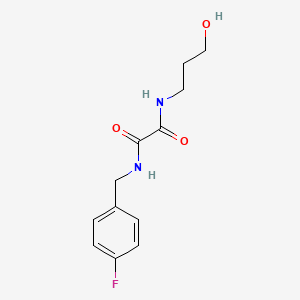

4-(3-Carboxyphenyl)benzylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “4-(3-Carboxyphenyl)benzylamine hydrochloride”, benzylamines can be produced by several methods, including the reaction of benzyl chloride and ammonia . Additionally, the synthesis of related compounds, such as tetrakis(4-carboxyphenyl)porphyrin, involves reactions with various amines and hydrazides .Scientific Research Applications

Environmental Remediation and Degradation Processes

- The anaerobic degradation of chlorinated phenols in freshwater sediments indicates a sequential transformation process involving dechlorination, carboxylation, and further breakdown into simpler compounds. This process is facilitated by multiple organisms and highlights the potential application of similar compounds in environmental remediation efforts (Zhang & Wiegel, 1990).

Material Science and Luminescent Sensors

- A study on luminescent lanthanide MOF-based thin films demonstrates their application as selective sensors for carbonate in aqueous solutions, showcasing the utility of carboxyphenyl-based compounds in the development of advanced sensory materials (Liu et al., 2014).

Photocatalytic and Electrochemical Applications

- The transformation pathways and acute toxicity variation of 4-hydroxyl benzophenone during the chlorination disinfection process reveal the complex interactions and products formed, suggesting the importance of understanding these pathways for water treatment technologies (Liu et al., 2016).

- Another study focuses on the synthesis and properties of Eu-MOFs with 2-(4-carboxyphenyl)imidazo[4,5-f]-1,10-phenanthroline and ditopic carboxylates as coligands, illustrating their high thermostability and luminescence properties for potential use in optical and electronic devices (Zhang et al., 2014).

Advanced Material Development

- The creation of benzylamine-modified formamidinium lead iodide perovskite films for solar cells, which exhibit high efficiency and air stability, underscores the significant impact of phenylalkylamine compounds in improving the durability and performance of photovoltaic materials (Wang et al., 2016).

Safety and Hazards

properties

IUPAC Name |

3-[4-(aminomethyl)phenyl]benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2.ClH/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17;/h1-8H,9,15H2,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBRFTBVKYFJHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2717206.png)

![methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2717207.png)

![3-[Benzyl(methyl)amino]thiochromen-4-one](/img/structure/B2717214.png)

![2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide](/img/structure/B2717223.png)